6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: is a heterocyclic compound that features a unique combination of chromenone and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with an acid anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Coupling with Pyridine: The final step involves the coupling of the oxadiazole-chromenone intermediate with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: It can be used as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide
- **N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives
- **2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its combination of chromenone and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in medicinal chemistry and materials science, where such properties are highly desirable.
Properties
IUPAC Name |
6-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-2-3-14-12(8-10)9-13(17(21)22-14)16-19-15(20-23-16)11-4-6-18-7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAINPPSTVTZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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